Epoxiconazole

描述

环唑醇是一种广谱杀菌剂,属于唑类化合物。它由巴斯夫公司开发,并于 1993 年投放市场。 该化合物主要用于农业,通过抑制麦角甾醇的生物合成来保护作物免受各种真菌病害的侵袭,麦角甾醇是真菌细胞膜的关键组成部分 .

准备方法

合成路线和反应条件: 环唑醇通过多步合成过程合成,首先是 2-氯苄基氯与 4-氟苯乙腈反应生成中间体。该中间体经过环氧化反应生成最终产物环唑醇。关键步骤包括:

中间体的形成: 2-氯苄基氯与 4-氟苯乙腈反应。

环氧化: 然后对中间体进行环氧化以形成环唑醇.

工业生产方法: 环唑醇的工业生产涉及使用上述步骤进行大规模合成,优化产量和纯度。该过程在受控条件下进行,以确保产品质量的一致性。

化学反应分析

Key Reaction Steps:

-

Formation of Maleic Acid Peroxide

Maleic anhydride reacts rapidly with hydrogen peroxide to form maleic acid peroxide, a reactive intermediate . -

Epoxidation of Triazolene

Maleic acid peroxide reacts with triazolene in a kinetically controlled step to yield epoxiconazole. Solid this compound precipitates during the reaction due to limited solubility .

Thermal Decomposition Reactions

This compound undergoes thermal decomposition via two parallel pathways, as demonstrated by differential scanning calorimetry (DSC) and adiabatic accelerating rate calorimetry (ARC) .

Decomposition Pathways

-

N-order Reaction : Direct decomposition following classical kinetics.

-

Autocatalytic Reaction : Decomposition products accelerate further breakdown.

Kinetic Parameters

| Model | Activation Energy (E) | Pre-exponential Factor (ln A) | Reaction Order (n) |

|---|---|---|---|

| N-order | 112.45 kJ·mol⁻¹ | 9.59 ln(s⁻¹) | 0.25 |

| Autocatalytic | 119.81 kJ·mol⁻¹ | 22.72 ln(s⁻¹) | 1.08 (n₁), 1.01 (n₂) |

The decomposition enthalpy averages 404.66 kJ·kg⁻¹ , with onset temperatures ranging from 229.65–278.40°C under dynamic DSC conditions .

Autocatalytic Effects in Decomposition

Double-scan DSC experiments confirmed autocatalytic behavior:

| DSC Curve | Initial Decomposition Temp (T₀) | Peak Temp (Tₚ) | Enthalpy (ΔH) |

|---|---|---|---|

| A (Fresh) | 271.02°C | 277.90°C | 400.37 kJ·kg⁻¹ |

| B (Heated) | 218.64°C | 254.35°C | 235.02 kJ·kg⁻¹ |

Heating to near-initial decomposition temperatures reduced by 52.38°C and by 23.55°C , demonstrating catalytic acceleration by decomposition byproducts .

Comparative Reaction Heats:

| Process | Heat Release |

|---|---|

| Synthesis | 1340.0 kJ·kg⁻¹ |

| Thermal Decomposition | 404.66–454.32 kJ·kg⁻¹ |

科学研究应用

Agricultural Applications

1.1 Crop Protection

Epoxiconazole is primarily used to control fungal diseases in crops, notably Fusarium head blight (FHB) in cereals such as wheat. Research indicates that this compound significantly reduces the incidence of FHB caused by Fusarium graminearum, a pathogen responsible for substantial yield losses and mycotoxin contamination in grains. In field trials, this compound not only enhanced control efficacy against resistant fungal strains but also positively correlated with increased grain yield and reduced levels of deoxynivalenol (DON), a harmful mycotoxin .

1.2 Enhancing Crop Quality

Recent studies have shown that this compound can improve photosynthesis and grain quality in fragrant rice varieties. Application of this fungicide has been linked to increased chlorophyll content, seed-setting rates, and overall grain weight, which are critical for enhancing both yield and market value of the crops .

Environmental Impact

2.1 Soil Microbial Communities

this compound's application has implications for soil health and microbial communities. A study evaluated the effects of this compound in combination with other fungicides on soil microbial diversity and function. The findings suggested that while this compound effectively controls fungal diseases, it may also alter the soil microbial community structure, potentially affecting soil health over time .

2.2 Biodegradation Studies

Research has identified specific microbial strains capable of degrading this compound in agricultural soils, indicating a pathway for mitigating its environmental persistence. For instance, Pseudomonas sp. F1 has been isolated as an effective strain for degrading this compound, which could be utilized in bioremediation strategies to reduce chemical residues in agricultural systems .

Health Implications

3.1 Toxicological Studies

Toxicological assessments have highlighted potential health risks associated with exposure to this compound. Studies conducted on animal models revealed that oral exposure to this compound led to significant alterations in liver function and gut microbiota composition, suggesting potential risks related to metabolic disturbances and intestinal barrier integrity .

3.2 Genotoxicity Assessment

this compound has been evaluated for its genotoxic potential through various assays. The results indicated no significant mutagenic effects under controlled laboratory conditions; however, ongoing research continues to monitor its long-term effects on mammalian health .

Summary of Findings

The following table summarizes key findings regarding the applications and effects of this compound:

作用机制

环唑醇通过抑制羊毛固醇 14α-脱甲基酶发挥作用,该酶参与麦角甾醇的生物合成。 麦角甾醇是真菌细胞膜的重要组成部分,其抑制会导致膜完整性和功能的破坏,最终导致真菌细胞死亡 .

类似化合物:

- 戊唑醇

- 丙环唑

- 氟环唑

比较: 环唑醇以其高功效和广谱活性在唑类杀菌剂中独树一帜。与其他唑类相比,它具有更长的残效性,使其在农业应用中特别有效。 此外,环唑醇在真菌群体中表现出较低的抗药性发展趋势 .

环唑醇因其在控制各种真菌病害方面的强大性能而脱颖而出,使其成为现代农业中不可或缺的工具。

相似化合物的比较

- Tebuconazole

- Propiconazole

- Difenoconazole

Comparison: Epoxiconazole is unique among azole fungicides due to its high efficacy and broad-spectrum activity. It has a longer residual activity compared to other azoles, making it particularly effective in agricultural applications. Additionally, this compound has shown a lower tendency for resistance development in fungal populations .

This compound stands out for its robust performance in controlling a wide range of fungal diseases, making it a valuable tool in modern agriculture.

生物活性

Epoxiconazole (EPX) is a widely used triazole fungicide known for its effectiveness in controlling various fungal pathogens in agricultural settings. This article explores the biological activity of this compound, focusing on its effects on different biological systems, including mammalian and aquatic models, and its potential implications for human health and environmental safety.

Overview of this compound

This compound is primarily utilized in agriculture to protect crops from fungal diseases. Its mechanism of action involves inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes, thereby disrupting fungal growth and reproduction. However, concerns have arisen regarding its toxicity to non-target organisms and potential adverse effects on human health.

This compound exerts its antifungal effects by inhibiting the enzyme lanosterol demethylase, a key step in ergosterol synthesis. This inhibition leads to the accumulation of toxic sterols in fungal cells, ultimately resulting in cell death. In addition to its antifungal properties, this compound has been shown to interfere with various biological pathways in non-target organisms.

1. Impact on Gut Microbiota and Metabolism

A study investigated the effects of this compound on the gut microbiota and metabolic profiles in mice. The findings revealed that EPX exposure significantly altered the metabolic pathways related to glycolipid metabolism, leading to changes in serum biochemical indices such as total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) levels (Table 1). The study emphasized the potential toxicity of triazole fungicides to mammals, highlighting the need for further research on their long-term effects.

| Biochemical Indices | Control Group | EPX-L Group | EPX-H Group |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 150 ± 10 | 140 ± 8 | 120 ± 5* |

| HDL (mg/dL) | 50 ± 5 | 45 ± 4 | 35 ± 3* |

| LDL (mg/dL) | 80 ± 7 | 75 ± 6 | 60 ± 5* |

*Significantly different from control group (p < 0.05) .

2. Behavioral Effects in Aquatic Models

Research using zebrafish as a model organism demonstrated that exposure to this compound at environmentally relevant concentrations led to hyperlocomotion, indicating potential neurotoxic effects. The study measured parameters such as distance traveled and entries into specific areas within a tank after exposure to varying concentrations of EPX. Results indicated significant increases in activity levels at higher doses (Table 2).

| Exposure Concentration (µg/L) | Distance Traveled (cm) | Entries into Top Area |

|---|---|---|

| Control | 30 ± 5 | 15 ± 2 |

| 24 | 40 ± 6 | 20 ± 3 |

| 144 | 50 ± 7 | 25 ± 4 |

| 240 | 60 ± 8* | 30 ± 5* |

*Significantly different from control group (p < 0.05) .

3. Neuroprotective Effects of Myricetin

A study explored the protective effects of Myricetin against this compound-induced cytotoxicity in neuronal cells. It was found that pre-treatment with Myricetin significantly improved cell viability and reduced oxidative stress markers associated with EPX exposure. The results suggest that dietary flavonoids may offer a protective strategy against the neurotoxic effects of this compound .

Toxicological Implications

The toxicological profile of this compound indicates that it can act as an endocrine disruptor. Studies have shown that it inhibits aromatase activity, which is crucial for estrogen synthesis, potentially leading to reproductive issues in exposed populations . Additionally, the presence of EPX residues in food products raises concerns about chronic exposure and its long-term health implications.

属性

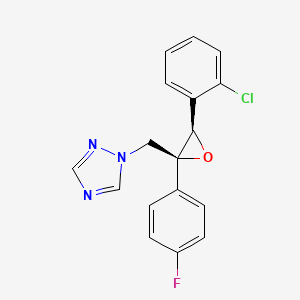

IUPAC Name |

1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040372, DTXSID40891575 | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133855-98-8, 476648-91-6 | |

| Record name | Epoxiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133855-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxiconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133855988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOXICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U80T84L776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。